Enclomiphene Citrate

Hypogonadism Clinical Trial Endocrinology

Enclomiphene citrate (CAS 7599-79-3) is the essential purified trans-isomer for isolating estrogen receptor antagonism from confounding zuclomiphene agonist activity. Unlike racemic clomiphene, it avoids zuclomiphene accumulation (half-life >40 h vs. ~8 h), ensuring precise dose-response and PK/PD data. With ≥98% certified purity, it is the required reference standard for chiral HPLC/SFC method validation. Choose enclomiphene citrate for fertility-sparing hypogonadism models, mechanistic SERM studies, and QC testing where isomer identity and batch consistency are critical. Request bulk pricing or order research quantities directly.

Molecular Formula C32H36ClNO8
Molecular Weight 598.1 g/mol
CAS No. 7599-79-3
Cat. No. B1671272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnclomiphene Citrate
CAS7599-79-3
Synonyms(E)-2-(p-(2-Chloro-1,2-Diphenylvinyl)phenoxy)triethylamine
(E)-2-(p-(2-Chloro-1,2-Diphenylvinyl)phenoxy)triethylamine Citrate
Androxal
Citrate, Enclomiphene
Citrate, trans-Clomiphene
En-Clomiphene
Enclomifene
Enclomiphen
Enclomiphene
Enclomiphene Citrate
trans Clomiphene
trans Clomiphene Citrate
trans-Clomiphene
trans-Clomiphene Citrate
Molecular FormulaC32H36ClNO8
Molecular Weight598.1 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;
InChIKeyPYTMYKVIJXPNBD-BTKVJIOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enclomiphene Citrate (CAS 7599-79-3): A Single-Isomer SERM for Targeted Research Applications in Male Hypogonadism and Reproductive Biology


Enclomiphene citrate (CAS 7599-79-3), also known as trans-clomiphene citrate, is the purified (E)-stereoisomer of the selective estrogen receptor modulator (SERM) clomiphene citrate . It functions primarily as an estrogen receptor antagonist at the hypothalamus and pituitary gland, thereby blocking estrogen-mediated negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, which in turn elevates circulating luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone . As a high-purity single isomer, enclomiphene citrate is widely utilized as a reference standard in analytical chemistry and as a research tool for investigating SERM pharmacology without the confounding effects of the co-administered cis-isomer, zuclomiphene [1].

Why Enclomiphene Citrate Cannot Be Substituted with Generic Clomiphene Citrate in Controlled Studies


Generic substitution of enclomiphene citrate with racemic clomiphene citrate introduces a significant and uncontrolled variable into any experimental design. Racemic clomiphene is a mixture of two stereoisomers: the trans-isomer enclomiphene (estrogen antagonist) and the cis-isomer zuclomiphene (estrogen agonist) [1]. These isomers exhibit profoundly divergent pharmacokinetic and pharmacodynamic profiles. Zuclomiphene is not an inert byproduct; it possesses a half-life exceeding 40 hours to over a month, compared to enclomiphene's half-life of approximately 8-10 hours, leading to its disproportionate accumulation in serum during chronic dosing [2][3]. This accumulation confounds interpretation of efficacy, safety, and dose-response relationships, as the observed effects are a composite of both antagonist and agonist activities with different temporal dynamics. Therefore, substitution invalidates the precision required for mechanistic studies and biomarker-driven research, making enclomiphene citrate the necessary standard for isolating the effects of estrogen receptor antagonism.

Quantitative Evidence for Selecting Enclomiphene Citrate: Head-to-Head and Comparative Data


Head-to-Head Clinical Comparison: Differential Impact on Serum Estradiol Levels

In a retrospective head-to-head study of 66 hypogonadal men, treatment with enclomiphene citrate resulted in a statistically significant and clinically meaningful difference in the change in serum estradiol levels compared to clomiphene citrate. Enclomiphene therapy was associated with a median estradiol change of -5.92 pg/mL, whereas clomiphene therapy led to a median increase of +17.50 pg/mL (P=0.001) [1]. This is a direct consequence of the absence of the estrogenic zuclomiphene isomer in the enclomiphene formulation.

Hypogonadism Clinical Trial Endocrinology

Pharmacokinetic Differentiation: Drastic Half-Life Disparity vs. Zuclomiphene

The pharmacokinetic profiles of the two isomers in clomiphene are starkly different, with zuclomiphene demonstrating a terminal half-life that is at least 5 times longer than that of enclomiphene. In hypogonadal men, enclomiphene has a reported half-life of 8 hours, while zuclomiphene's half-life is >40 hours [1]. This disparity is further confirmed in other pharmacokinetic studies, where enclomiphene is rapidly cleared and zuclomiphene accumulates, with detectable levels persisting for over a month [2]. This difference necessitates the use of pure enclomiphene to avoid unpredictable long-term accumulation of the agonist isomer.

Pharmacokinetics Drug Metabolism Toxicology

Analytical Grade Purity: Enabling Precision in Reference Standard and QC Applications

Commercially available enclomiphene citrate (CAS 7599-79-3) as a research chemical is routinely characterized with high-performance liquid chromatography (HPLC) purity exceeding 98%, with many vendors specifying purities of 99.05% or greater . In contrast, generic clomiphene citrate is a mixture of isomers with a typical composition of approximately 60% enclomiphene and 40% zuclomiphene [1]. The availability of the pure, single isomer at high purity is essential for its use as a certified reference material in analytical method development, validation, and quality control (QC) for both research and potential abbreviated new drug applications (ANDAs) [2].

Analytical Chemistry Quality Control Reference Standards

Comparative Clinical Trial Data: Superior Normalization of Testosterone vs. Placebo

A double-blind, placebo-controlled Phase II clinical trial demonstrated the significant efficacy of enclomiphene citrate in elevating testosterone levels in hypogonadal men. Enclomiphene treatment increased mean total testosterone from 277.3 ng/dL at baseline to 780.9 ng/dL at 6 months, a net increase of 503.6 ng/dL. In comparison, the placebo group saw an increase from 263.9 ng/dL to only 368.2 ng/dL, a net increase of 104.3 ng/dL . Furthermore, 88% of patients on enclomiphene achieved testosterone levels in the normal range, compared to just 23% of those on placebo .

Clinical Trial Hypogonadism Efficacy

Recommended Application Scenarios for Enclomiphene Citrate Based on Quantitative Differentiation Data


Preclinical Research on SERM-Specific Mechanisms Without Estrogenic Confounding

Enclomiphene citrate is the ideal tool for studies designed to elucidate the pure estrogen receptor antagonist effects on the HPG axis. As demonstrated, it elevates testosterone without the concomitant increase in estradiol caused by racemic clomiphene (estradiol change: -5.92 pg/mL for enclomiphene vs. +17.50 pg/mL for clomiphene) [1]. This is essential for isolating the impact of ER antagonism from the confounding estrogenic activity of zuclomiphene in models of hypogonadism, fertility, and metabolic function.

Analytical Method Development and Quality Control (QC) for Clomiphene-Based Pharmaceuticals

Owing to its high certified purity (≥98% to >99.9%) and identity as the defined trans-isomer, enclomiphene citrate (CAS 7599-79-3) is the required reference standard for developing and validating chiral separation methods (e.g., chiral HPLC, SFC) and for performing routine quality control on clomiphene citrate active pharmaceutical ingredients (APIs) and finished drug products [2]. It enables accurate quantification of isomer content and ensures batch-to-batch consistency.

Controlled Pharmacokinetic and Toxicological Studies Requiring Rapid Clearance

Researchers conducting PK/PD studies or toxicology assessments where drug washout and avoiding long-term accumulation are critical should select enclomiphene citrate. Its short half-life of approximately 8 hours contrasts sharply with the >40-hour half-life of the zuclomiphene isomer, which can accumulate in serum for over a month [3][4]. Using the pure isomer allows for precise control over drug exposure and reduces the risk of persistent, off-target effects.

Investigational Studies for Preserving Fertility During Testosterone Elevation

In research settings exploring alternatives to testosterone replacement therapy (TRT) that preserve spermatogenesis, enclomiphene citrate is the preferred compound. Clinical evidence shows it significantly elevates total testosterone (e.g., +503.6 ng/dL vs. placebo) while acting through endogenous gonadotropin stimulation, which is distinct from the negative feedback suppression of the HPG axis caused by exogenous testosterone . This makes it a key reagent for studying fertility-sparing approaches to male hypogonadism.

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